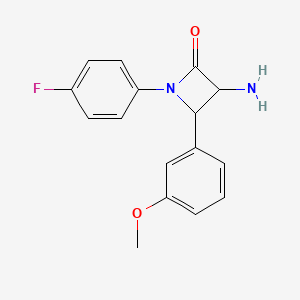

3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one

Description

3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring:

- A 4-fluorophenyl group at position 1.

- A 3-methoxyphenyl group at position 2.

- An amino group at position 3.

Properties

Molecular Formula |

C16H15FN2O2 |

|---|---|

Molecular Weight |

286.30 g/mol |

IUPAC Name |

3-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15FN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3 |

InChI Key |

QLMHZURZFQDQGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as a base or an acid catalyst, to form the azetidinone ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of advanced techniques such as flow chemistry, which allows for precise control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino, fluorophenyl, and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidinones.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Ezetimibe [(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one]

- Key Differences: Position 3: Ezetimibe has a hydroxypropyl chain substituted with a 4-fluorophenyl group, whereas the target compound has an amino group. Position 4: Ezetimibe contains a 4-hydroxyphenyl group, while the target compound has a 3-methoxyphenyl group.

- Functional Impact: Ezetimibe’s hydroxypropyl and hydroxyphenyl groups enhance hydrogen bonding with intestinal cholesterol transporters, making it a potent cholesterol absorption inhibitor . The methoxy group increases lipophilicity compared to ezetimibe’s hydroxyl group, which could affect membrane permeability .

| Property | Target Compound | Ezetimibe |

|---|---|---|

| Molecular Formula | C₁₆H₁₄FN₂O₂ | C₂₄H₂₁F₂NO₃ |

| Molecular Weight (g/mol) | ~300.3 | 409.4 |

| Position 3 Substituent | Amino (-NH₂) | (S)-3-(4-fluorophenyl)-3-hydroxypropyl |

| Position 4 Substituent | 3-Methoxyphenyl | 4-Hydroxyphenyl |

| Key Activity | Undetermined (research compound) | Cholesterol absorption inhibitor |

3-Amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one

- Key Differences :

- Position 1 : 3,4-Dimethylphenyl instead of 4-fluorophenyl.

- The absence of fluorine may alter electronic properties and metabolic stability .

3-Amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one

- Key Differences :

- Position 4 : 4-Chlorophenyl instead of 3-methoxyphenyl.

- Functional Impact: The electron-withdrawing chlorine atom may enhance electrophilicity of the β-lactam ring, increasing reactivity.

1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one

- Key Differences: Nitro groups and chromene moieties appended to the azetidinone core.

- Functional Impact :

Physicochemical and Pharmacological Insights

- Synthetic Considerations: Microwave-assisted synthesis (as in ) with NaF catalysis could optimize yields for the target compound, given the sensitivity of the amino and methoxy groups to harsh conditions .

- Metabolic Stability: Unlike ezetimibe, which undergoes fungal biotransformation (e.g., hydroxylation by Beauvaria bassiana), the amino group in the target compound may resist glucuronidation, a common metabolic pathway for azetidinones .

- Stability: The amorphous form of ezetimibe shows physical instability in ternary systems; the target compound’s amino group could improve crystallinity and storage stability .

Biological Activity

3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic compound that belongs to the azetidinone class, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Characteristics

- Molecular Formula : C17H17FN2O2

- Molecular Weight : 300.33 g/mol

- Structure : The compound features an azetidine ring fused with a carbonyl group, alongside a fluorobenzyl and methoxyphenyl substituents. These structural elements are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of fluorine and methoxy groups enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 100 µg/mL | |

| Staphylococcus aureus | 15.67 µM | |

| Candida albicans | 0.5–8 µg/mL |

The compound's ability to inhibit the growth of these pathogens suggests its potential as a novel antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7). The mechanism of action may involve the destabilization of microtubules, which is critical for cell division.

Table 2: Antiproliferative Activity in Cancer Cell Lines

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways critical for cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several azetidinone derivatives found that compounds similar to this compound showed promising results against drug-resistant strains of bacteria. The study highlighted the significance of halogen substitutions in enhancing antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In another investigation focused on breast cancer treatment, researchers tested a series of azetidinones, including our compound of interest. Results indicated that it significantly reduced cell viability in MCF-7 cells compared to controls, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.